1-Methyl-3-(prop-1-EN-1-YL)trisulfane
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Overview
Description
1-Methyl-3-(prop-1-EN-1-YL)trisulfane is an organosulfur compound with the molecular formula C4H8S3. It is characterized by the presence of three sulfur atoms connected in a chain, with a methyl group and a prop-1-en-1-yl group attached to the terminal sulfur atoms. This compound is known for its distinctive sulfurous odor and is found naturally in certain Allium species such as onions and garlic .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(prop-1-EN-1-YL)trisulfane can be synthesized through the reaction of methyl thiol with prop-1-en-1-yl thiol in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, with the thiols being mixed in a suitable solvent such as dichloromethane, followed by the addition of an oxidizing agent like hydrogen peroxide or iodine. The reaction mixture is then stirred at room temperature until the formation of the trisulfane is complete .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(prop-1-EN-1-YL)trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trisulfane can yield thiols and disulfides, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.
Substitution: Amines, alcohols, dichloromethane as solvent, room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Sulfur-substituted amines, sulfur-substituted alcohols.
Scientific Research Applications
1-Methyl-3-(prop-1-EN-1-YL)trisulfane has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties, particularly in the context of natural products derived from Allium species.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(prop-1-EN-1-YL)trisulfane involves its interaction with biological molecules through the formation of disulfide bonds. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species .
Comparison with Similar Compounds
1-Methyl-3-(prop-1-EN-1-YL)trisulfane can be compared with other similar organosulfur compounds such as:
Methyl 1-propenyl disulfide: Contains two sulfur atoms and exhibits similar chemical reactivity but with different biological activities.
Allyl trisulfide: Found in garlic, known for its potent antimicrobial and anticancer properties.
Propyl trisulfide: Found in onions, contributes to the characteristic flavor and has similar chemical reactivity.
Uniqueness: this compound is unique due to its specific combination of a methyl group and a prop-1-en-1-yl group attached to the trisulfane chain, which imparts distinct chemical and biological properties compared to other organosulfur compounds .
Biological Activity
1-Methyl-3-(prop-1-EN-1-YL)trisulfane, also known as methyl trans-1-propenyl trisulfide, is a sulfur-containing compound predominantly found in garlic and related Allium species. This compound has garnered attention due to its diverse biological activities, including antimicrobial , antioxidant , anti-cancer , and antidiabetic properties.
- Chemical Formula : C4H8S3
- Molecular Weight : 152.301 g/mol
- CAS Number : 23838-25-7
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, it has been demonstrated to be effective against Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 0.75 mg/mL |
2. Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. It has shown the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.
3. Anti-Cancer Properties
Recent studies highlight the anti-cancer effects of this compound. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, a study demonstrated that treatment with methyl trans-1-propenyl trisulfide led to a significant reduction in tumor size in mice models of breast cancer.
Study Type | Result |
---|---|
In vitro (breast cancer cells) | Induced apoptosis at concentrations above 10 µM |
In vivo (mice model) | Tumor size reduced by 40% after 4 weeks of treatment |
4. Antidiabetic Effects
The compound has also been investigated for its potential antidiabetic effects. It appears to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.
- Cell Signaling Modulation : It may influence various signaling pathways involved in apoptosis and cell proliferation.
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in glucose metabolism, contributing to its antidiabetic properties.
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antimicrobial efficacy of various sulfur compounds derived from garlic, including methyl trans-1-propenyl trisulfide. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers assessed the effect of methyl trans-1-propenyl trisulfide on human breast cancer cell lines. The findings revealed that at concentrations as low as 10 µM, the compound induced apoptosis through the activation of caspase pathways .
Properties
CAS No. |
33368-80-8 |
---|---|
Molecular Formula |
C4H8S3 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
1-(methyltrisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S3/c1-3-4-6-7-5-2/h3-4H,1-2H3 |
InChI Key |
WPRUFZZPIFLBDG-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/SSSC |
Canonical SMILES |
CC=CSSSC |
Origin of Product |
United States |
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